N-2-Propen-1-yl-DL-aspartic acid
Description
N-2-Propen-1-yl-DL-aspartic acid is a synthetic amino acid derivative It is characterized by the presence of a propenyl group attached to the nitrogen atom of the aspartic acid molecule
Properties
IUPAC Name |
2-(prop-2-enylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-3-8-5(7(11)12)4-6(9)10/h2,5,8H,1,3-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALFTSHXGPUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Propen-1-yl-DL-aspartic acid typically involves the reaction of DL-aspartic acid with propenylating agents under controlled conditions. One common method includes the use of propenyl halides in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-2-Propen-1-yl-DL-aspartic acid can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl chain.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted aspartic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-2-Propen-1-yl-DL-aspartic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations:
- Building Block for Peptide Synthesis: Utilized in the formation of peptide bonds, contributing to the development of peptide-based drugs.
- Ligand Development: Acts as a ligand in coordination chemistry, aiding in the synthesis of metal complexes.
Biology
In biological research, this compound is explored for its potential roles:
- Neurotransmitter Studies: Investigated for its effects on neurotransmission due to its structural similarity to natural neurotransmitters.
- Enzyme Inhibition: Used to develop inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Medicine
The compound is being evaluated for various medical applications:
- Drug Development: As a scaffold for new therapeutic agents targeting specific diseases.
- Cancer Research: Its derivatives are studied for anticancer properties, focusing on their ability to inhibit tumor growth.
Data Table: Applications Overview
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Chemistry | Peptide synthesis, ligand development | Reactivity with amino acids and metal ions |
| Biology | Neurotransmitter studies, enzyme inhibition | Modulation of neurotransmitter pathways |
| Medicine | Drug development, cancer treatment | Targeting specific cellular mechanisms |
Case Study 1: Peptide-Based Drug Development
A study investigated the use of this compound in synthesizing peptide analogs that exhibit enhanced binding affinity to specific receptors involved in pain signaling pathways. The results demonstrated that modifications using this compound led to increased potency compared to traditional peptides.
Case Study 2: Anticancer Activity
Research focused on derivatives of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cell cycle regulation and apoptosis pathways.
Mechanism of Action
The mechanism of action of N-2-Propen-1-yl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The propenyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-2-Propen-1-yl-L-aspartic acid
- N-2-Propen-1-yl-D-aspartic acid
- N-2-Propen-1-yl-DL-glutamic acid
Uniqueness
N-2-Propen-1-yl-DL-aspartic acid is unique due to its racemic mixture, which allows it to interact with a broader range of biological targets compared to its enantiomerically pure counterparts. This property makes it a versatile compound for research and industrial applications.
Biological Activity
N-2-Propen-1-yl-DL-aspartic acid, also known as DL-AP4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological research and therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure:
this compound is a derivative of aspartic acid, characterized by the presence of a propenyl group at the nitrogen position. Its chemical formula is .
This compound primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. By inhibiting NMDA receptor activity, it may modulate excitatory neurotransmission and has been investigated for its neuroprotective properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective effects in various experimental models. It has been shown to reduce excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In a study involving rat models of Parkinson's disease, administration of this compound resulted in significant reduction of dopaminergic neuron loss compared to control groups. This suggests potential therapeutic benefits in managing neurodegenerative conditions .
2. Antioxidant Properties
This compound also demonstrates antioxidant activity, which contributes to its neuroprotective effects. It scavenges free radicals and reduces oxidative stress in neuronal cells.
Table 1: Antioxidant Activity Comparison
3. Modulation of Neurotransmitter Release
Studies have shown that this compound influences the release of neurotransmitters such as dopamine and serotonin. This modulation can impact mood regulation and cognitive functions.
Research Finding:
In vitro experiments indicated that treatment with this compound significantly increased dopamine release in cultured neurons, suggesting its role in enhancing dopaminergic signaling .
Clinical Implications
Given its biological activities, this compound is being explored for various clinical applications:
1. Treatment of Neurological Disorders
The compound's ability to inhibit NMDA receptors positions it as a candidate for treating conditions characterized by excessive glutamate signaling, such as epilepsy and neuropathic pain.
2. Potential in Cancer Therapy
Emerging evidence suggests that this compound may have anti-cancer properties by inducing apoptosis in certain cancer cell lines. Further studies are necessary to elucidate these effects fully.
Q & A
Q. What are the recommended safety protocols for handling N-2-Propen-1-yl-DL-aspartic acid in laboratory settings?
Methodological Answer: While specific hazard data for this compound is unavailable, standard laboratory safety practices should be followed. Implement engineering controls such as local exhaust ventilation to minimize airborne exposure and ensure access to safety showers and eye baths. Use personal protective equipment (PPE), including gloves and lab coats, and conduct experiments in a fume hood when synthesizing or handling powdered forms. Reference general chemical safety guidelines for aspartic acid derivatives .
Q. How can researchers experimentally determine the physicochemical properties (e.g., solubility, logP) of this compound?
Methodological Answer: For solubility, use the shake-flask method with water and organic solvents (e.g., ethanol, DMSO) at controlled temperatures. For logP (partition coefficient), employ reversed-phase HPLC with a C18 column and calibrate using standards with known logP values. If experimental data is unavailable, computational tools like Quantitative Structure-Property Relationship (QSPR) models can provide preliminary estimates. Note that similar derivatives often lack published data, necessitating empirical validation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Methodological Answer: Use - and -NMR to confirm the structure, focusing on the propenyl group’s vinyl protons (~5-6 ppm) and aspartic acid backbone. IR spectroscopy can identify carboxylic acid (1700–1720 cm) and amide (1650 cm) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For stereochemical analysis, chiral HPLC with a polysaccharide-based column can resolve DL enantiomers.
Advanced Research Questions
Q. How can researchers design experiments to investigate the stereochemical impact of this compound in enzyme inhibition studies?
Methodological Answer: Separate DL enantiomers via preparative chiral chromatography and test each isomer’s activity against target enzymes (e.g., aspartate-specific proteases). Use kinetic assays (e.g., Michaelis-Menten plots) to compare values. Include controls with pure D- and L-aspartic acid to isolate stereochemical effects. Replicate experiments across multiple batches to address variability in enantiomeric purity .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer: Conduct a meta-analysis to identify variables like pH, temperature, or impurity levels that may explain discrepancies. Validate compound purity using HPLC and elemental analysis. Replicate key studies under standardized conditions, and employ orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Document and control for potential interferents, such as residual solvents or byproducts .
Q. How can synthesis of this compound be optimized for improved yield and enantiomeric purity?
Methodological Answer: Apply Design of Experiments (DoE) to test variables like reaction temperature, catalyst loading (e.g., palladium for propenyl group addition), and solvent polarity. Monitor enantiomeric ratios via chiral HPLC after each step. Use protecting groups (e.g., tert-butoxycarbonyl) on aspartic acid’s amine to minimize racemization. Post-synthesis, employ recrystallization or column chromatography to enhance purity .
Q. What methodologies quantify the compound’s stability under physiological conditions for drug discovery applications?
Methodological Answer: Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation products using LC-MS over 24–72 hours. Assess thermal stability via differential scanning calorimetry (DSC). For in vitro models, test stability in cell culture media with/without serum to identify enzyme-mediated degradation. Compare results to structurally similar derivatives to infer metabolic pathways .
Data Analysis and Experimental Design
Q. How should researchers design a study to evaluate the propenyl group’s role in this compound’s bioactivity?
Methodological Answer: Synthesize analogs with varying substituents (e.g., methyl, ethyl instead of propenyl) and compare their activities in cellular or enzymatic assays. Use molecular docking simulations to predict interactions between the propenyl group and target proteins. Validate findings with site-directed mutagenesis of the protein’s binding pocket. Statistical tools like ANOVA can identify significant differences in activity across analogs .
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of this compound?
Methodological Answer: Fit dose-response curves using nonlinear regression models (e.g., log-logistic) to calculate or values. Assess variability with bootstrapping or Monte Carlo simulations. For low-dose effects, apply benchmark dose (BMD) modeling. Include positive controls (e.g., known toxins) and negative controls (vehicle-only) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
